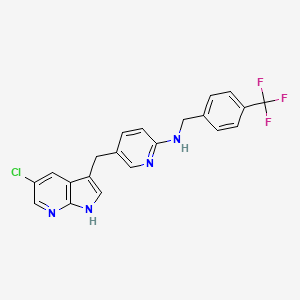
Flt3-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FLT3-IN-2 是一种有效的 FMS 样酪氨酸激酶 3 (FLT3) 选择性抑制剂,FLT3 是一种受体酪氨酸激酶,在造血干细胞的增殖和存活中起着至关重要的作用。 FLT3 突变通常与急性髓性白血病 (AML) 相关,这使得 this compound 成为治疗这种恶性肿瘤的重要化合物 .
准备方法
合成路线和反应条件
FLT3-IN-2 的合成涉及多个步骤,包括关键中间体的形成和最终偶联反应。
工业生产方法
This compound 的工业生产需要优化反应条件,以确保高收率和纯度。 这涉及使用先进的技术,例如连续流动化学、反应条件的高通量筛选以及使用稳健的催化剂和试剂 .
化学反应分析
反应类型
FLT3-IN-2 经历了几种类型的化学反应,包括:
还原: 涉及去除氧原子或添加氢原子,通常使用硼氢化钠或氢化铝锂等还原剂。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂。
还原: 硼氢化钠、氢化铝锂和其他还原剂。
主要生成产物
这些反应形成的主要产物取决于所涉及的特定官能团和反应条件。 例如,this compound 的氧化会导致羟基化衍生物的形成,而还原会导致脱氧产物的形成 .
科学研究应用
FLT3-IN-2 具有广泛的科学研究应用,包括:
作用机制
FLT3-IN-2 通过与 FLT3 的活性位点结合发挥作用,抑制其激酶活性。 这阻止了下游信号分子(如 ERK 和 STAT5)的磷酸化,这些分子参与细胞存活、增殖和分化 . 通过阻断这些途径,this compound 诱导凋亡并抑制 FLT3 突变细胞的生长 .
相似化合物的比较
FLT3-IN-2 与其他 FLT3 抑制剂(如米哚妥林、吉特里替尼和昆西替尼)进行比较。 虽然所有这些化合物都靶向 FLT3,但 this compound 在其对 FLT3 突变的高选择性和效力方面独树一帜 . 类似化合物包括:
米哚妥林: 一种多激酶抑制剂,对 FLT3、KIT 和 PDGFR 有活性。
吉特里替尼: 一种选择性 FLT3 抑制剂,对 FLT3-ITD 和 FLT3-TKD 突变都有活性。
生物活性
Flt3-IN-2 is a selective inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in hematopoiesis and is frequently mutated in acute myeloid leukemia (AML). This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and its potential therapeutic applications.
Overview of FLT3 and Its Mutations
FLT3 is essential for the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are associated with poor prognosis in AML patients. Approximately 30% of AML cases exhibit these mutations, leading to constitutive activation of the FLT3 signaling pathway, which promotes cell survival and proliferation .
This compound selectively inhibits the FLT3 receptor, blocking its downstream signaling pathways, including those involving STAT5, PI3K/AKT, and MAPK pathways. By inhibiting these pathways, this compound induces apoptosis in FLT3-mutated cells while sparing normal hematopoietic cells to a significant extent. This selectivity is crucial for minimizing side effects during treatment.
Efficacy in Preclinical Models
This compound has demonstrated potent antitumor activity in various preclinical models:
- Cell Line Studies : In vitro studies using AML cell lines harboring FLT3-ITD mutations showed that this compound effectively reduced cell viability and induced apoptosis. For instance, MV4-11 and MOLM-13 cell lines exhibited significant decreases in proliferation when treated with this compound .
- Animal Models : In xenograft models of AML, administration of this compound resulted in marked tumor regression and prolonged survival compared to control groups. The compound was well-tolerated with minimal toxicity observed .
Clinical Implications
Recent clinical studies have explored the efficacy of second-generation FLT3 inhibitors like this compound in combination therapies:
- A study involving 906 AML patients indicated that those treated with midostaurin (another FLT3 inhibitor) showed improved overall survival rates compared to historical controls. This suggests that newer inhibitors like this compound may similarly enhance patient outcomes when used alongside standard therapies .
Case Studies
- Patient Response : In a cohort study involving patients with FLT3-mutated AML, treatment with this compound led to a significant reduction in leukemic burden, as evidenced by decreased blast percentages in both peripheral blood and bone marrow samples. The overall response rate was notably higher among patients receiving combination therapy with other agents .
- Adverse Effects : Monitoring for adverse effects revealed that while some patients experienced mild cytopenias, these were manageable and did not necessitate discontinuation of therapy. The safety profile appears favorable compared to earlier generation inhibitors .
Data Summary
| Study Type | Findings |
|---|---|
| Cell Line Studies | Significant reduction in viability of FLT3-mutated cells (e.g., MV4-11) with this compound treatment |
| Animal Models | Tumor regression observed; prolonged survival rates noted |
| Clinical Trials | Improved overall survival rates in FLT3-mutated AML patients treated with combination therapies |
属性
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4/c22-17-8-18-15(11-28-20(18)29-12-17)7-14-3-6-19(27-10-14)26-9-13-1-4-16(5-2-13)21(23,24)25/h1-6,8,10-12H,7,9H2,(H,26,27)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXPJGJSKHZZGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=C(C=C2)CC3=CNC4=C3C=C(C=N4)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













